Linker Length Optimization: C10 Alkyl Chain Provides Intermediate Reach for Ternary Complex Formation in PROTACs
tert-Butyl (10-hydroxydecyl)carbamate provides a linker length of 10 carbon atoms between its two functional groups, which is a key parameter in PROTAC design. This length is intermediate within the reported optimal range for PROTAC linkers, which varies from 12 to over 20 carbons . In contrast, shorter linkers (e.g., C4 or C6 analogs) may not provide sufficient distance to allow simultaneous engagement of the target protein and E3 ligase, while longer linkers (e.g., C12 or C14) can introduce excessive flexibility and reduce the effective molarity of the ternary complex [1].
| Evidence Dimension | Linker chain length |
|---|---|
| Target Compound Data | 10 carbon atoms |
| Comparator Or Baseline | Shorter analogs (C4-C8) and longer analogs (C12+) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Based on empirical PROTAC linker SAR studies |
Why This Matters
This specific length fills a critical gap in the linker length optimization toolkit, allowing medicinal chemists to systematically vary linker reach when constructing and screening PROTAC libraries.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
